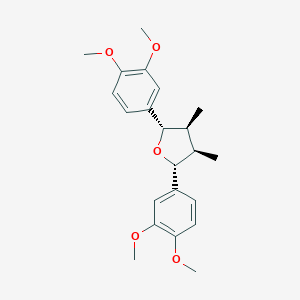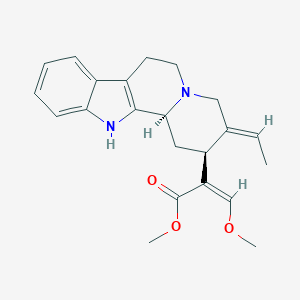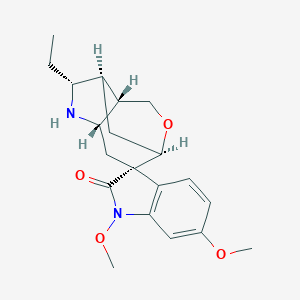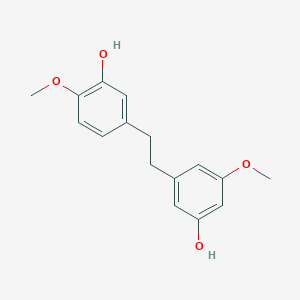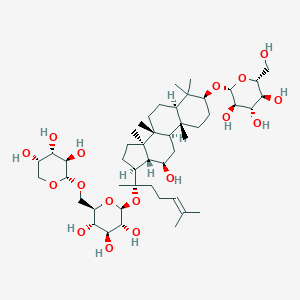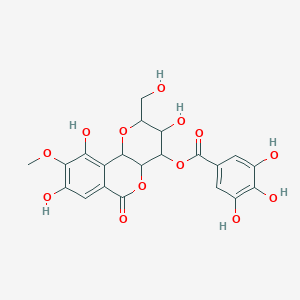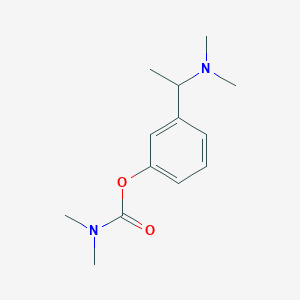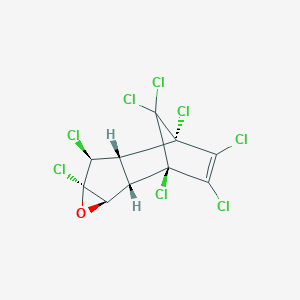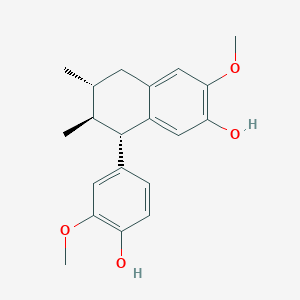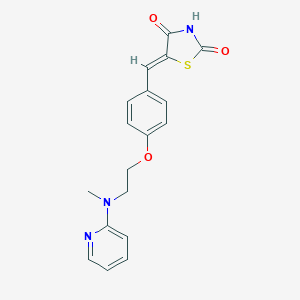
Didehydro rosiglitazone, (5Z)-
Descripción general
Descripción
Didehydro rosiglitazone, (5Z)- is a chemical compound with the molecular formula C18H17N3O3S . It is related to rosiglitazone, a drug used in the treatment of type 2 diabetes .
Synthesis Analysis
Rosiglitazone, a related compound, has been synthesized from commercially available materials via a five-step linear synthetic route with an improved overall yield of 40% . The starting materials are commercially available, including 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde, and 1,3-thiazolidine-2,4-dione .Molecular Structure Analysis
The molecular structure of Didehydro rosiglitazone, (5Z)- is represented by the formula C18H17N3O3S . The average mass is 355.411 Da and the monoisotopic mass is 355.099060 Da .Aplicaciones Científicas De Investigación
Neuroprotective Potential in Alzheimer’s Disease
- Scientific Field: Neurology
- Summary of Application: Rosiglitazone has been studied for its neuroprotective potential in Alzheimer’s disease (AD). It has been observed that rosiglitazone elicits neuroprotection on SH-SY5Y cells, which are often used as a model for studying neurodegenerative diseases .
- Methods of Application: In vitro neuroprotective efficacy of rosiglitazone was determined on SH-SY5Y cells by assessing the mRNA expression level of genes implicated for cognitive function . AD in mice was developed by intracerebroventricular administration of streptozotocin directly into the lateral ventricles of the mice brain .
- Results: The nano-formulated rosiglitazone induced better neuroprotective efficacy than its free drug treatment on an animal model of AD. This was evidenced by attenuating the behavioural and cognitive abnormalities, oxido-nitrosative stress and pro-inflammatory cytokines .
Treatment of Alzheimer’s Disease through Modulation of Brain-Derived Neurotrophic Factor
- Scientific Field: Neurology
- Summary of Application: Rosiglitazone has been explored for its potential to treat Alzheimer’s disease through the modulation of brain-derived neurotrophic factor .
- Methods of Application: The study involved the use of cellular and rodent models of type 2 diabetes mellitus-associated cognitive decline and AD .
- Results: Rosiglitazone has been reported to improve cognitive impairment and reverse AD-like pathology in these models .
Accelerated Osteoblast Differentiation
- Scientific Field: Orthopedics
- Summary of Application: Rosiglitazone has been investigated for its potential to accelerate osteoblast differentiation .
- Methods of Application: The study aimed to identify the transcriptional networks underlying the observed rosiglitazone-accelerated osteoblast differentiation phenotype .
- Results: The results of this study were not detailed in the search results .
Treatment of Type 2 Diabetes Mellitus
- Scientific Field: Endocrinology
- Summary of Application: Rosiglitazone is an anti-diabetic drug in the thiazolidinedione class of drugs. It is used as an adjunct to diet and exercise to maintain glycemic control in type 2 diabetes .
- Methods of Application: Rosiglitazone is administered orally. It works by making the body’s cells more sensitive to insulin, which helps the body use insulin more efficiently .
- Results: Rosiglitazone has been shown to reduce hyperglycemia and hyperinsulinemia, improving insulin signaling .
Potential Treatment for Alzheimer’s Disease through Modulation of Brain-Derived Neurotrophic Factor
- Scientific Field: Neurology
- Summary of Application: Rosiglitazone is being investigated for its potential to treat Alzheimer’s disease through the modulation of brain-derived neurotrophic factor .
- Methods of Application: The study involved the use of cellular and rodent models of type 2 diabetes mellitus-associated cognitive decline and Alzheimer’s disease .
- Results: Although the results in human clinical trials have not been promising, rosiglitazone provided significant improvements in cellular and animal models of Alzheimer’s disease .
Neuroprotective Potential on Streptozotocin Induced Mice Model of Alzheimer’s Disease
- Scientific Field: Neurology
- Summary of Application: This study investigates the neuroprotective potential of rosiglitazone embedded nanocarrier system on streptozotocin (STZ) induced mice model of Alzheimer’s Disease .
- Methods of Application: In vitro neuroprotective efficacy of rosiglitazone was determined on SH-SY5Y cells by assessing the mRNA expression level of genes implicated for cognitive function . AD in mice was developed by intracerebroventricular (ICV) administration of STZ (3 mg/kg) directly into the lateral ventricles of the mice brain .
- Results: The nano-formulated rosiglitazone induced better neuroprotective efficacy than its free drug treatment on an animal model of AD as evidenced by attenuating the behavioural and cognitive abnormalities, oxido-nitrosative stress and pro-inflammatory cytokines .
Treatment of Type 2 Diabetes Mellitus
- Scientific Field: Endocrinology
- Summary of Application: Rosiglitazone is an anti-diabetic drug in the thiazolidinedione class of drugs. It is used as an adjunct to diet and exercise to maintain glycemic control in type 2 diabetes .
- Methods of Application: Rosiglitazone is administered orally. It works by making the body’s cells more sensitive to insulin, which helps the body use insulin more efficiently .
- Results: Rosiglitazone has been shown to reduce hyperglycemia and hyperinsulinemia, improving insulin signaling .
Potential Treatment for Alzheimer’s Disease through Modulation of Brain-Derived Neurotrophic Factor
- Scientific Field: Neurology
- Summary of Application: Rosiglitazone is being investigated for its potential to treat Alzheimer’s disease through the modulation of brain-derived neurotrophic factor .
- Methods of Application: The study involved the use of cellular and rodent models of type 2 diabetes mellitus-associated cognitive decline and Alzheimer’s disease .
- Results: Although the results in human clinical trials have not been promising, rosiglitazone provided significant improvements in cellular and animal models of Alzheimer’s disease .
Neuroprotective Potential on Streptozotocin Induced Mice Model of Alzheimer’s Disease
- Scientific Field: Neurology
- Summary of Application: This study investigates the neuroprotective potential of rosiglitazone embedded nanocarrier system on streptozotocin (STZ) induced mice model of Alzheimer’s Disease .
- Methods of Application: In vitro neuroprotective efficacy of rosiglitazone was determined on SH-SY5Y cells by assessing the messenger ribonulceic acid (mRNA) expression level of genes implicated for cognitive function . AD in mice was developed by intracerebroventricular (ICV) administration of STZ (3 mg/kg) directly into the lateral ventricles of the mice brain .
- Results: The nano-formulated rosiglitazone induced better neuroprotective efficacy than its free drug treatment on an animal model of AD as evidenced by attenuating the behavioural and cognitive abnormalities, oxido-nitrosative stress and pro-inflammatory cytokines, i.e. tumour necrosis factor-α (TNF-α) and interleukin-6 (IL-6a) along with improved antioxidant enzymes (superoxide dismutase (SOD), reduced glutathione (GSH), acetylcholine, neuronal density and expression of CREB, BDNF, GDNF and NGF in the hippocampal region .
Safety And Hazards
Propiedades
IUPAC Name |
(5Z)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,12H,10-11H2,1H3,(H,20,22,23)/b15-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDYSWMAMRPMST-QINSGFPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128074 | |
| Record name | (5Z)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didehydro rosiglitazone, (5Z)- | |
CAS RN |
160596-25-8, 122320-74-5 | |
| Record name | (5Z)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160596-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didehydro rosiglitazone, (5Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160596258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z)-5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methylene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIDEHYDRO ROSIGLITAZONE, (5Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JSD8Q9B3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



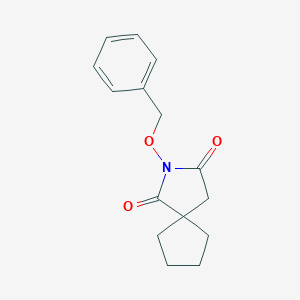
![3-Methylimidazo[1,5-a]pyrazine](/img/structure/B150156.png)

